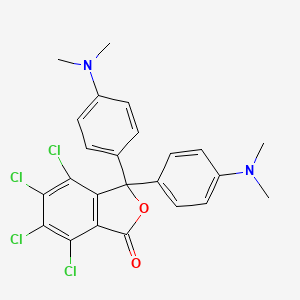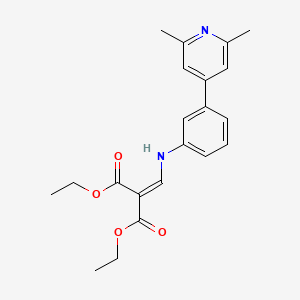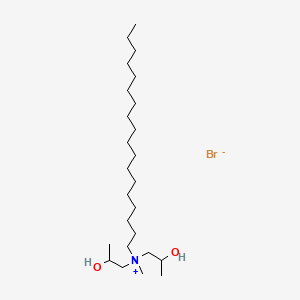
Bis(2-hydroxypropyl)methyloctadecylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxypropyl)methyloctadecylammonium bromide: is a quaternary ammonium compound with the chemical formula C25H54BrNO2 and a molecular weight of 480.60576 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)methyloctadecylammonium bromide typically involves the reaction of octadecylamine with 2-chloropropanol in the presence of a base, followed by quaternization with methyl bromide . The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is used to neutralize the reaction mixture.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecylamine and 2-chloropropanol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxypropyl)methyloctadecylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Azides, cyanides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, it is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Medicine: The compound is explored for its potential in antimicrobial formulations due to its ability to disrupt microbial cell membranes .
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
Wirkmechanismus
The mechanism of action of bis(2-hydroxypropyl)methyloctadecylammonium bromide involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis . This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): A shorter-chain analogue with similar applications in surfactant chemistry.
Uniqueness: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is unique due to its dual hydroxypropyl groups, which enhance its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
94160-21-1 |
|---|---|
Molekularformel |
C25H54BrNO2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
bis(2-hydroxypropyl)-methyl-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;/h24-25,27-28H,5-23H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KMUHMZLSPVOJTD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



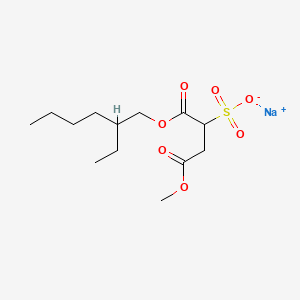
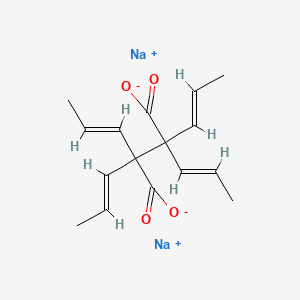
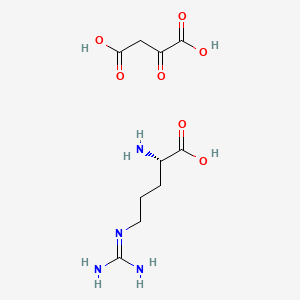
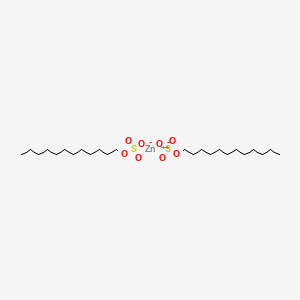
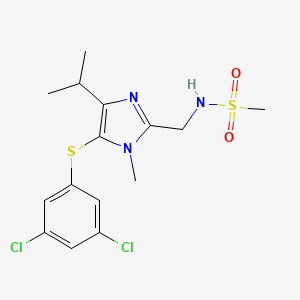
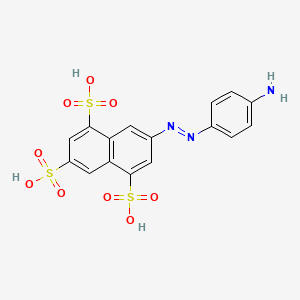
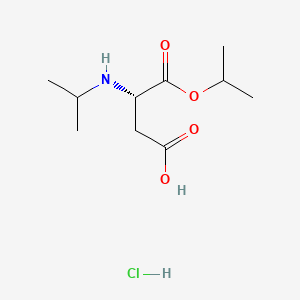
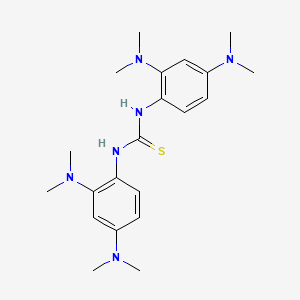
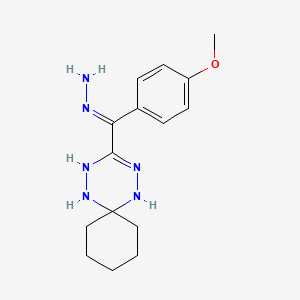
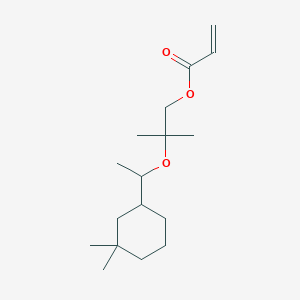
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
